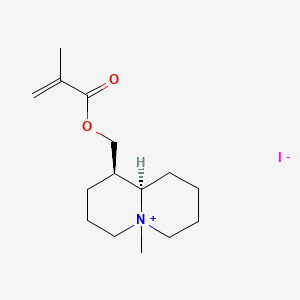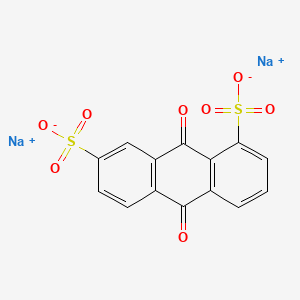
Acide benzènesulfinique, 2-chloro-5-nitro-, sel de sodium
Vue d'ensemble
Description
sodium 2-chloro-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3ClNNaO5S. It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
sodium 2-chloro-5-nitrobenzene-1-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt typically involves the sulfonation of 2-chloro-5-nitrobenzene. The process begins with the reaction of 2-chloro-5-nitrobenzene with sulfuric acid to introduce the sulfonic acid group. The resulting 2-chloro-5-nitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are employed to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
sodium 2-chloro-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted benzenesulfinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amino-substituted derivatives. Substitution reactions result in a wide range of functionalized benzenesulfinic acid compounds.
Mécanisme D'action
The mechanism of action of benzenesulfinic acid, 2-chloro-5-nitro-, sodium salt involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfinic acid group can undergo oxidation or reduction, while the nitro and chlorine substituents can participate in substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler analog without the chlorine and nitro substituents.
2-Chlorobenzenesulfonic acid: Similar structure but lacks the nitro group.
5-Nitrobenzenesulfonic acid: Similar structure but lacks the chlorine atom.
Uniqueness
sodium 2-chloro-5-nitrobenzene-1-sulfinate is unique due to the presence of both chlorine and nitro substituents on the benzene ring. These substituents enhance its reactivity and make it suitable for specific chemical transformations that are not possible with simpler analogs. The combination of these functional groups also provides unique properties that are valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
68683-43-2 |
|---|---|
Formule moléculaire |
C6H4ClNNaO4S |
Poids moléculaire |
244.61 g/mol |
Nom IUPAC |
sodium;2-chloro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(8(9)10)3-6(5)13(11)12;/h1-3H,(H,11,12); |
Clé InChI |
FJGSNWBSOMMRBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)[O-])Cl.[Na+] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl.[Na] |
| 68683-43-2 | |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1659803.png)


![disodium;4-[2-oxo-5-(4-sulfonatophenyl)-1,3-dihydroimidazol-4-yl]benzenesulfonate](/img/structure/B1659809.png)

![2-(4-ethoxyphenyl)-6,7-dimethoxy-1-oxo-N-[3-(trifluoromethyl)phenyl]isoquinoline-4-carboxamide](/img/structure/B1659812.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1659814.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1659815.png)
